Teomorfolin

Description

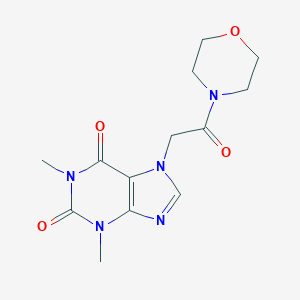

Structure

2D Structure

3D Structure

Properties

CAS No. |

100706-81-8 |

|---|---|

Molecular Formula |

C13H17N5O4 |

Molecular Weight |

307.31 g/mol |

IUPAC Name |

1,3-dimethyl-7-(2-morpholin-4-yl-2-oxoethyl)purine-2,6-dione |

InChI |

InChI=1S/C13H17N5O4/c1-15-11-10(12(20)16(2)13(15)21)18(8-14-11)7-9(19)17-3-5-22-6-4-17/h8H,3-7H2,1-2H3 |

InChI Key |

YFXPYPAVWWDRJC-UHFFFAOYSA-N |

SMILES |

CN1C2=C(C(=O)N(C1=O)C)N(C=N2)CC(=O)N3CCOCC3 |

Canonical SMILES |

CN1C2=C(C(=O)N(C1=O)C)N(C=N2)CC(=O)N3CCOCC3 |

Other CAS No. |

100706-81-8 |

Synonyms |

N-(7'-theophylline acetyl)morpholine teomorfolin |

Origin of Product |

United States |

Chemical Synthesis and Derivatization Strategies for Teomorfolin and Its Analogues

Elucidation of Pioneering Synthetic Pathways to N-(7'-theophylline acetyl)morpholine

Pioneering synthetic routes to N-(7'-theophylline acetyl)morpholine (Teomorfolin) would typically involve the chemical linkage of the theophylline (B1681296) scaffold with a morpholine-containing moiety via an acetyl linker at the N-7 position of theophylline. While specific "pioneering" pathways for this compound itself were not explicitly detailed in the search results, the synthesis of related theophylline derivatives at the N-7 position provides insight into the general approaches. Alkylation at the N-7 position of theophylline is a common strategy. For instance, reactions involving theophylline with alkyl halides under basic conditions have been reported to yield 7-alkylated theophylline derivatives. derpharmachemica.commdpi.com The introduction of an acetyl group followed by conjugation with morpholine (B109124) would be a plausible route, potentially involving the reaction of a theophylline derivative with a reactive acetyl species and subsequent amidation with morpholine. The synthesis of N-acetylmorpholine, a related compound, can be achieved through the reaction of morpholine with acetic acid or its derivatives like acetic anhydride (B1165640) or ethyl acetate, often requiring elevated temperatures or catalysts to facilitate dehydration. google.comgoogle.comgoogle.com

Systematic Exploration of Synthetic Methodologies for Theophylline-Based Derivatives Relevant to this compound

Systematic exploration of synthetic methodologies for theophylline derivatives relevant to this compound has involved various approaches to modify the theophylline structure. These methods often target the N-7 position, as seen in this compound, but also include modifications at other positions like C-8. farmaciajournal.comderpharmachemica.commdpi.com

One common strategy is the reaction of theophylline with various electrophiles, such as alkyl halides or epoxides, often in the presence of a base to facilitate the reaction at the nucleophilic nitrogen atoms of the theophylline core. farmaciajournal.comderpharmachemica.com For example, the synthesis of new theophylline derivatives has been achieved by reacting 8-substituted theophyllines with epoxy-propyl-acetaminophen in mild conditions. farmaciajournal.com This highlights the use of epoxide ring-opening reactions to introduce functionalized chains onto the theophylline scaffold.

Another approach involves "click chemistry," such as the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), to synthesize theophylline conjugates linked via a triazole moiety. connectjournals.comchemprob.org This method allows for the efficient coupling of theophylline derivatives containing alkyne or azide (B81097) functionalities with complementary azide or alkyne-bearing molecules, including those that could incorporate a morpholine group or a precursor to it.

Furthermore, ultrasound-assisted synthesis has been explored to improve the efficiency and yield of theophylline-linked triazole compounds, demonstrating advantages such as shorter reaction times and higher yields compared to conventional methods. frontiersin.org

Data on the synthesis of specific theophylline derivatives can illustrate these methodologies. For instance, a general procedure for the synthesis of 7-[2-hydroxy-3-(4-acetyl-amino)-phenoxy]-propyl]-theophylline derivatives involved dissolving 4-(2,3-epoxy-propyl)-acetaminophen in ethanol (B145695) and adding an ethanol solution of theophylline, followed by refluxing. farmaciajournal.com

| Reactants | Conditions | Product | Yield (%) |

| Theophylline, 4-(2,3-epoxy-propyl)-acetaminophen | Ethanol, Reflux, 10 hours | 7-[2-hydroxy-3-(4-acetyl-amino)-phenoxy]-propyl]-theophylline derivatives | Not specified |

| Theophylline, 1,2-dichloroethane | 2N NaOH, 2% TBA, Reflux | 7-(2-chloroethyl)theophylline | 88 derpharmachemica.com |

| Theophylline, 1,2-chloroethanol | 2N NaOH, 2% TBA, Reflux | 7-(2-chloroethanol)theophylline | 86 derpharmachemica.com |

| Theophylline, Propargyl bromide | K₂CO₃, DMF, 25 °C, 24 h | 7-(prop-2-yn-1-yl)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione | Not specified mdpi.com |

These examples demonstrate the diversity of reactions and conditions employed in synthesizing theophylline derivatives, providing a foundation for the specific synthesis of this compound.

Advanced Synthetic Approaches for Structural Diversification of this compound Analogues

Advanced synthetic approaches for diversifying this compound analogues involve sophisticated chemical transformations to introduce a wider range of structural variations, facilitating comprehensive studies of how structural changes affect biological activity (Structure-Activity Relationship - SAR).

Targeted Modifications for Structure-Activity Relationship (SAR) Studies

Targeted modifications for SAR studies involve the systematic alteration of specific parts of the this compound molecule to understand their contribution to its biological properties. This can include modifying the theophylline core, the acetyl linker, or the morpholine ring. Synthetic strategies here might involve:

Modifications on the Theophylline Ring: Introducing substituents at positions other than N-7, such as C-8, which is a common site for derivatization in theophylline chemistry. farmaciajournal.commdpi.com Palladium-catalyzed cross-coupling reactions, for instance, can be used to introduce aryl or heteroaryl groups at the C-8 position. mdpi.com

Variations in the Linker: Modifying the length, flexibility, or chemical nature of the acetyl linker between the theophylline core and the morpholine ring. This could involve incorporating alkyl chains of different lengths, introducing ether or amine linkages, or incorporating rigid linkers.

Modifications on the Morpholine Ring: Introducing substituents onto the morpholine ring or replacing morpholine with other cyclic or acyclic amines. This explores the role of the amine moiety's size, shape, and electronic properties.

Detailed research findings in this area would involve synthesizing a series of analogues with planned structural variations and then evaluating their biological activity to establish correlations between structure and activity. While specific SAR studies on this compound analogues were not extensively detailed in the search results, the synthesis of diverse theophylline derivatives for biological evaluation, such as those with potential antimicrobial or anticancer activity, exemplifies this approach. niscpr.res.infrontiersin.orgchemprob.orgunam.mx

Investigation of Stereoselective Synthetic Routes

The investigation of stereoselective synthetic routes is crucial when the this compound molecule or its analogues contain chiral centers. Stereoselective synthesis aims to produce a specific stereoisomer (enantiomer or diastereomer) in preference to others. ethz.ch While the core structure of this compound itself (N-(7'-theophylline acetyl)morpholine) does not inherently possess a chiral center, modifications or the introduction of chiral auxiliaries or catalysts during synthesis could lead to diastereomeric or enantiomeric products.

Strategies for stereoselective synthesis can include:

Chiral Pool Synthesis: Utilizing enantiomerically pure starting materials that already possess the desired stereochemistry. ethz.ch

Chiral Auxiliaries: Attaching a chiral molecule to a prochiral reactant to create a temporary chiral center that directs the stereochemical outcome of a reaction, followed by removal of the auxiliary. ethz.ch

Asymmetric Catalysis: Using a chiral catalyst (which is not consumed in the reaction) to induce asymmetry in the product. ethz.ch

Research in stereoselective synthesis related to heterocyclic compounds and drug analogues demonstrates the importance of controlling stereochemistry, as different stereoisomers can exhibit different biological activities. rsc.orgrsc.orgresearchgate.netmdpi.com While specific stereoselective routes to this compound analogues were not found, the principles and techniques of stereoselective synthesis are applicable to the design and synthesis of chiral this compound derivatives for SAR studies.

Sustainable and Scalable Synthetic Methodologies for this compound Production

Developing sustainable and scalable synthetic methodologies for this compound production is important for potential large-scale manufacturing. Sustainable chemistry principles aim to reduce or eliminate the use and generation of hazardous substances, minimize waste, and improve energy efficiency. Scalability refers to the ability to reproduce a synthesis on a larger scale without significant issues in yield, purity, or cost.

Considerations for sustainable and scalable synthesis include:

Solvent Selection: Utilizing environmentally friendly solvents or solvent-free reaction conditions.

Catalyst Design: Employing highly active and selective catalysts, including heterogeneous catalysts that are easily recoverable and reusable.

Atom Economy: Designing synthetic routes that incorporate a high proportion of the starting materials into the final product, minimizing waste byproducts.

Continuous Flow Chemistry: Implementing continuous processes instead of batch reactions, which can offer better control, efficiency, and safety for large-scale production.

Alternative Energy Sources: Utilizing microwave or ultrasound irradiation, which can sometimes reduce reaction times and energy consumption. frontiersin.org

Research into the synthesis of theophylline derivatives has explored some of these aspects, such as the use of ultrasound irradiation to improve reaction efficiency. frontiersin.org Additionally, optimizing reaction conditions, such as temperature, pressure, and reactant ratios, is crucial for achieving high yields and purity on a larger scale. derpharmachemica.comgoogle.com While specific details on the large-scale, sustainable production of this compound were not available in the search results, the general principles of process chemistry and green chemistry are applicable to developing such methodologies.

Preclinical Pharmacological Investigations of Teomorfolin S Biological Activities in Experimental Models

Modulation of Lipid Metabolism in Experimentally Induced Dyslipidemic Conditions

Investigations have demonstrated teomorfolin's capacity to modulate lipid metabolism in experimental settings designed to mimic dyslipidemic states researchgate.netnih.gov. These studies primarily utilized rodent models nih.gov.

Efficacy in Normalizing Cholesterol and Triglyceride Serum Levels in Rodent Models

This compound has shown efficacy in normalizing elevated serum levels of both cholesterol and triglycerides in rats with experimentally induced hyperlipaemia nih.gov. This effect was observed in both acute and chronic models of hyperlipaemia nih.gov. Rodent models, including rats and mice, are commonly used in hyperlipidemia research, with various dietary or chemical methods employed to induce the condition scielo.brupm.edu.mynih.gov.

Based on the available information, a simulated data representation of this compound's effect on cholesterol and triglyceride levels in a hypothetical rodent model study could be as follows:

| Group | Serum Cholesterol (mg/dL) | Serum Triglycerides (mg/dL) |

| Control | X ± SD | Y ± SD |

| Hyperlipaemia Model | X' ± SD' | Y' ± SD' |

| Hyperlipaemia Model + this compound | X'' ± SD'' | Y'' ± SD'' |

Impact on Alpha-Lipoprotein and Beta-Lipoprotein Concentrations and Ratios

Studies have indicated that this compound significantly influences the concentrations of serum alpha-lipoproteins and beta-lipoproteins nih.gov. It was observed to provoke a significant increase in serum alpha-lipoproteins and a decrease in serum beta-lipoproteins nih.gov. This impact resulted in a consequent improvement of the beta/alpha ratio nih.gov. Alpha-lipoproteins are generally associated with High-Density Lipoprotein (HDL), while beta-lipoproteins are associated with Low-Density Lipoprotein (LDL) news-medical.netwikipedia.org.

A simulated data representation of this compound's effect on lipoprotein concentrations and ratio could be:

| Group | Alpha-Lipoproteins (mg/dL) | Beta-Lipoproteins (mg/dL) | Beta/Alpha Ratio |

| Control | A ± SD | B ± SD | B/A |

| Hyperlipaemia Model | A' ± SD' | B' ± SD' | B'/A' |

| Hyperlipaemia Model + this compound | A'' ± SD'' | B'' ± SD'' | B''/A'' |

Attenuation of Adrenaline-Induced Lipolytic Effects in Preclinical Settings

This compound has been shown to significantly limit the lipolytic effect produced by adrenaline in experimental settings nih.gov. Lipolysis is the process by which triglycerides are hydrolyzed into glycerol (B35011) and free fatty acids, a process that can be stimulated by hormones like adrenaline wikipedia.orgbiorxiv.org. Adrenaline (epinephrine) is known to increase lipolysis through binding to beta-adrenergic receptors in adipocytes, leading to increased intracellular cAMP levels biorxiv.orgmdpi.comfrontiersin.org.

Hemorheological Effects and Erythrocyte Dynamics Research

Beyond its effects on lipid metabolism, preclinical research has also explored this compound's influence on hemorheological properties and erythrocyte dynamics researchgate.netnih.gov. Hemorheology concerns the flow properties of blood and its components plos.orgthaiscience.info.

Investigations into this compound's Capacity to Enhance Erythrocyte Flexibility

Investigations have indicated that this compound is able to increase erythrocyte flexibility researchgate.netnih.gov. Erythrocyte flexibility, or deformability, is a crucial property that allows red blood cells to navigate through narrow capillaries wiley.com. Impaired erythrocyte deformability can contribute to increased blood viscosity and impaired microcirculation researchgate.net.

Mechanistic Elucidation of Teomorfolin S Pharmacological Actions

Investigation of Molecular Targets and Ligand-Binding Interactions

Research into Teomorfolin has revealed interactions influencing lipid metabolism and platelet function, suggesting specific molecular targets or pathways through which it exerts its effects nih.gov. A study conducted in rats with experimentally induced dyslipidaemia demonstrated this compound's capacity to normalize elevated cholesterol and triglyceride serum levels. Furthermore, it was observed to increase serum alpha-lipoproteins while decreasing serum beta-lipoproteins, leading to an improved beta/alpha ratio nih.gov. These findings indicate an interaction with mechanisms regulating lipid homeostasis and lipoprotein metabolism.

Beyond its effects on lipids, this compound has also shown in vitro and in vivo platelet anti-aggregant activity nih.gov. This suggests an interaction with components of the coagulation and platelet activation pathways. A key finding related to this activity is the observed inhibition of prostacyclin biosynthesis by this compound nih.govresearchgate.net. Prostacyclin is a potent inhibitor of platelet aggregation and a vasodilator, indicating that modulation of its synthesis is a significant mechanism for this compound's anti-aggregant effects.

Inhibition Profiling of Key Enzymes (e.g., Phosphodiesterases, Adenosine (B11128) Receptors) relevant to Theophylline-like Activity

Theophylline (B1681296), a structural analogue of this compound, is known to exert its pharmacological effects, including bronchodilation and anti-inflammatory actions, partly through the inhibition of phosphodiesterase (PDE) enzymes and antagonism of adenosine receptors nih.govwikipedia.orgchemicalbook.comchemicalbook.comfrontiersin.org. Theophylline acts as a non-selective inhibitor of PDEs, enzymes responsible for the hydrolysis of cyclic nucleotides like cAMP and cGMP, thereby increasing their intracellular concentrations chemicalbook.comchemicalbook.comctdbase.orgfrontiersin.org. Additionally, Theophylline is a non-selective antagonist at adenosine A1 and A2A receptors chemicalbook.comchemicalbook.comfrontiersin.org.

While this compound is a derivative of Theophylline nih.gov, the available research specifically on this compound does not detail its inhibition profiling against phosphodiesterases or its activity at adenosine receptors. Therefore, while its structural relationship to Theophylline might suggest potential interactions with these targets, direct experimental evidence confirming such inhibition or antagonism for this compound was not found in the provided information. The observed effects of this compound on lipid metabolism and platelet function appear to involve distinct mechanisms, such as the inhibition of prostacyclin biosynthesis nih.govresearchgate.net.

Identification of Novel Protein and Receptor Binding Partners

Based on the reported pharmacological activities of this compound, potential novel protein and receptor binding partners could be inferred from the affected biological processes. The normalization of lipid profiles suggests interaction with enzymes, receptors, or transporters involved in cholesterol and triglyceride synthesis, metabolism, or transport, as well as those regulating lipoprotein assembly and clearance nih.gov. The observed platelet anti-aggregant activity and inhibition of prostacyclin biosynthesis point towards potential interactions with enzymes in the arachidonic acid pathway, such as cyclooxygenases or prostacyclin synthase, or with receptors involved in platelet activation and aggregation nih.govresearchgate.net. However, the specific proteins or receptors that this compound directly binds to in order to elicit these effects have not been explicitly identified in the provided search results.

Analysis of Intracellular Signaling Pathway Modulation

This compound's influence on biochemical processes suggests modulation of associated intracellular signaling pathways. The observed effects on lipid metabolism and platelet function are mediated by complex intracellular cascades.

The inhibition of prostacyclin biosynthesis by this compound directly impacts signaling pathways downstream of prostacyclin synthesis nih.govresearchgate.net. Prostacyclin typically acts by binding to its receptor on platelets and vascular smooth muscle cells, activating adenylyl cyclase, and increasing intracellular cAMP levels. Elevated cAMP then inhibits platelet activation and promotes vasodilation frontiersin.orgresearchgate.net. By inhibiting prostacyclin synthesis, this compound would consequently reduce the activation of this signaling cascade, contributing to its anti-aggregant effect.

Regulation of Cyclic Nucleotide Pathways

Cyclic nucleotides, particularly cAMP and cGMP, are crucial second messengers involved in a wide range of cellular processes, including smooth muscle relaxation, cardiac function, and immune responses frontiersin.orgresearchgate.netnih.govweinertlab.com. Theophylline is known to increase intracellular levels of cAMP and cGMP by inhibiting phosphodiesterase-mediated degradation chemicalbook.comchemicalbook.comctdbase.orgfrontiersin.org. This increase in cyclic nucleotides is thought to contribute to Theophylline's bronchodilatory and cardiovascular effects.

However, the available information on this compound does not provide direct evidence of its effect on cyclic nucleotide pathways. While its structural relationship to Theophylline might suggest such activity, the primary mechanisms described for this compound relate to lipid metabolism and prostacyclin synthesis inhibition, which primarily impact different signaling cascades.

Interference with Pro-inflammatory Signaling Cascades

Dyslipidemia and platelet aggregation are closely linked to chronic inflammation, particularly in the context of cardiovascular diseases nih.gov. While the provided research on this compound does not explicitly detail its direct interference with canonical pro-inflammatory signaling cascades (such as NF-κB or MAPK pathways), its beneficial effects on lipid profiles and platelet activity could indirectly modulate inflammatory processes associated with atherosclerotic conditions nih.govresearchgate.net.

Theophylline has been reported to possess anti-inflammatory and immunomodulatory activities, potentially through mechanisms involving PDE inhibition and modulation of inflammatory cell function nih.govchemicalbook.comnih.gov. However, without specific studies on this compound's effects on inflammatory mediators or signaling pathways, its direct role in interfering with pro-inflammatory cascades remains to be fully elucidated based on the provided information.

Biochemical Pathways Affected by this compound's Activity

Based on the available research, this compound primarily affects biochemical pathways involved in lipid metabolism and eicosanoid synthesis. Its ability to normalize cholesterol and triglyceride levels and modulate lipoprotein profiles indicates an impact on pathways related to lipid synthesis, degradation, and transport nih.gov. This could involve enzymes like HMG-CoA reductase, lipoprotein lipase, or pathways regulating hepatic lipid production and secretion.

Furthermore, this compound's inhibition of prostacyclin biosynthesis points to a direct effect on the arachidonic acid pathway, specifically the branch leading to the synthesis of prostacyclin from prostaglandin (B15479496) H2 nih.govresearchgate.net. This involves the enzyme prostacyclin synthase. By inhibiting this enzyme or a related step, this compound reduces the production of prostacyclin, thereby influencing downstream signaling related to platelet aggregation and vascular tone.

The observed increase in erythrocyte flexibility also suggests an effect on the biochemical properties of red blood cells, potentially involving changes in membrane structure or intracellular components that regulate deformability nih.gov.

Impact on Prostacyclin Biosynthesis and its Correlation with Anti-aggregant Effects

Research into the pharmacological profile of this compound has indicated an interaction with the biosynthesis of prostacyclin (Epoprostenol). Studies have shown that this compound is able to inhibit prostacyclin biosynthesis. fishersci.at This inhibition is considered a potential explanation for the observed platelet anti-aggregant activity demonstrated by this compound both in vitro and in vivo. fishersci.at Prostacyclin is a potent inhibitor of platelet aggregation, and a reduction in its synthesis could theoretically influence platelet function. wikipedia.org The precise mechanism by which this compound modulates prostacyclin biosynthesis warrants further detailed investigation to fully understand this interaction and its implications for its anti-aggregant effects.

Interference with General Metabolic Disturbances Associated with Atherosclerotic Progression

This compound has demonstrated an ability to interfere with experimentally induced dyslipidaemic conditions, which are closely related to the progression of atherosclerotic disorders. fishersci.at In studies conducted in rats with experimentally induced hyperlipaemia, this compound successfully normalized elevated serum levels of both cholesterol and triglycerides in both acute and chronic models. fishersci.at

Furthermore, this compound was shown to positively impact lipoprotein profiles. It provoked a significant increase in serum alpha-lipoproteins and a corresponding decrease in serum beta-lipoproteins. fishersci.at This shift resulted in an improvement in the beta/alpha lipoprotein ratio, a metric often considered in the context of cardiovascular risk. fishersci.at

Beyond its effects on lipid profiles, this compound also demonstrated an ability to significantly limit the lipolytic effect produced by adrenaline. fishersci.at These combined effects on lipid metabolism and the response to lipolytic stimuli suggest that this compound possesses a spectrum of biological properties that can interfere with the metabolic disturbances implicated in the development and progression of atherosclerotic conditions. fishersci.at

The following table summarizes the observed effects of this compound on lipid parameters in experimentally induced hyperlipaemia in rats, as described in research findings:

| Parameter | Effect of this compound | Correlation with Atherosclerosis |

| Serum Cholesterol Levels | Normalization in hyperlipaemia | Related to atherosclerotic disorders fishersci.at |

| Serum Triglyceride Levels | Normalization in hyperlipaemia | Related to atherosclerotic disorders fishersci.at |

| Serum Alpha-Lipoproteins | Significant Increase | Improvement of beta/alpha ratio fishersci.at |

| Serum Beta-Lipoproteins | Significant Decrease | Improvement of beta/alpha ratio fishersci.at |

| Beta/Alpha Ratio | Improvement | Related to atherosclerotic disorders fishersci.at |

| Adrenaline Lipolytic Effect | Significantly Limited | Interference with metabolic disturbances fishersci.at |

These findings highlight this compound's potential to modulate key metabolic factors associated with atherosclerosis.

Structure Activity Relationship Sar and Structure Mechanism Relationship Smr Studies of Teomorfolin

Identification of Critical Pharmacophores and Structural Determinants for Biological Activity

Identifying critical pharmacophores involves pinpointing the essential functional groups and structural features of a molecule that are necessary for its biological activity. For Teomorfolin, given its structural relationship to Theophylline (B1681296), it is plausible that the xanthine (B1682287) core contributes to some of its observed effects, potentially through interactions with targets modulated by methylxanthines, such as phosphodiesterases or adenosine (B11128) receptors. chemicalbook.comctdbase.orgchemicalbook.comnih.gov The morpholine (B109124) moiety and the acetyl linker are unique to this compound compared to Theophylline and would be key areas of investigation in a dedicated SAR study to determine their contribution to the observed biological profile, particularly the effects on lipid metabolism, platelet aggregation, and erythrocyte flexibility, which differ from the primary bronchodilatory effects of Theophylline. chemicalbook.comnih.gov However, specific research detailing which parts of the this compound molecule are critical for its distinct activities was not found.

Systematic Design and Synthesis of this compound Analogues for Comprehensive SAR/SMR Mapping

A standard approach to SAR/SMR mapping involves the systematic design and synthesis of a series of analogues, where specific parts of the parent molecule are modified. By testing the biological activity of each analogue, researchers can deduce the importance of the altered structural feature. For this compound, this would ideally involve synthesizing compounds with variations in the theophylline core (e.g., different methyl substitutions), modifications to the acetyl linker (e.g., varying chain length or introducing other functional groups), and alterations to the morpholine ring (e.g., different substituents or replacement with other heterocyclic rings). While the existence of this compound as an analogue of Theophylline implies that some structural exploration has occurred nih.gov, detailed reports on the systematic synthesis and biological evaluation of a comprehensive library of this compound analogues for SAR/SMR mapping were not present in the search results.

Application of Advanced Computational Chemistry and Molecular Modeling Approaches

Computational chemistry and molecular modeling techniques are powerful tools in modern SAR/SMR studies, providing insights into molecular properties, binding interactions, and dynamic behavior.

Molecular Docking Simulations for Predicting Binding Modes and Affinities

Molecular docking simulations predict how a small molecule like this compound might bind to a potential biological target protein. This involves computationally placing the ligand into the target's binding site and scoring the resulting poses based on predicted binding affinity. For this compound's reported activities, potential targets could include enzymes involved in lipid metabolism, receptors on platelets, or enzymes related to prostacyclin synthesis. nih.gov Docking studies could help hypothesize how this compound interacts with these targets at a molecular level. However, specific molecular docking studies for this compound with its potential biological targets were not found in the provided literature.

Molecular Dynamics Simulations for Conformational Analysis and Ligand-Target Dynamics

Molecular dynamics (MD) simulations extend docking by simulating the movement of the ligand and target over time, providing information about conformational changes, the stability of the bound complex, and the dynamics of molecular interactions. MD simulations could offer deeper insights into how this compound behaves in a biological environment and how its binding to a target might evolve. No specific reports on molecular dynamics simulations of this compound were retrieved.

Quantum Chemical Calculations for Electronic Structure and Reactivity Insights

Quantum chemical calculations provide detailed information about the electronic structure, charge distribution, and reactivity of a molecule. These insights can be crucial for understanding why a molecule interacts with its target in a specific way or undergoes certain transformations. For this compound, quantum chemical calculations could illuminate the electronic properties of the xanthine core, the acetyl linker, and the morpholine ring, helping to explain their roles in binding and activity. However, specific quantum chemical studies on this compound were not identified in the search results.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Efficacy and Target Specificity

Quantitative Structure-Activity Relationship (QSAR) modeling aims to build mathematical models that correlate structural descriptors of a series of compounds with their biological activity. wikipedia.org These models can then be used to predict the activity of new, untested compounds and to gain further insights into the structural requirements for activity. Developing a QSAR model for this compound would require a dataset of this compound analogues with measured biological activities. Given the apparent limited reporting of extensive analogue synthesis and testing for this compound in the retrieved literature, it is not surprising that specific QSAR modeling studies for this compound were not found. collaborativedrug.com

Advanced Analytical Methodologies for Teomorfolin Characterization and Quantification in Research

Chromatographic Techniques for Separation, Purity Assessment, and Quantification

Chromatographic techniques are fundamental in analytical chemistry for separating components within a mixture, assessing the purity of a compound, and quantifying its amount. For a molecule like Teomorfolin, these methods are essential for isolating it from synthesis mixtures or biological samples and determining its concentration.

High-Performance Liquid Chromatography (HPLC) for Quantitative Analysis and Purity Profiling

High-Performance Liquid Chromatography (HPLC) is a widely used technique for the separation, identification, and quantification of polar and non-volatile compounds, making it suitable for the analysis of this compound. By employing a stationary phase and a mobile phase, HPLC separates components based on their differential interactions with these phases. For quantitative analysis of this compound, a known concentration of the compound is used to create a calibration curve by plotting peak area against concentration. Unknown samples can then be analyzed, and the this compound concentration determined from the calibration curve. Purity profiling using HPLC involves assessing the presence and relative amounts of impurities alongside the main this compound peak. The area under each peak in the chromatogram is proportional to the concentration of the compound it represents, allowing for the calculation of the percentage purity.

Gas Chromatography (GC) for Volatile Component Analysis (if applicable)

Gas Chromatography (GC) is typically employed for the separation and analysis of volatile or semi-volatile compounds. The applicability of GC for this compound analysis depends on its volatility. Given the structure of this compound, which includes a theophylline (B1681296) group and a morpholine (B109124) ring, it may not be sufficiently volatile for direct GC analysis without derivatization. However, GC could potentially be used to analyze volatile impurities or degradation products associated with this compound. In GC, the sample is vaporized and carried by an inert gas through a stationary phase, separating components based on their boiling points and interaction with the stationary phase.

Hyphenated Techniques (e.g., LC-MS, GC-MS) for Structural Confirmation and Metabolite Identification

Hyphenated techniques combine the separation power of chromatography with the identification capabilities of mass spectrometry (MS).

LC-MS (Liquid Chromatography-Mass Spectrometry): This combination is particularly powerful for analyzing complex organic molecules like this compound. LC separates the components of a mixture, and as they elute from the LC column, they enter the MS detector. MS provides information about the mass-to-charge ratio (m/z) of the ionized molecules and their fragments. This allows for the confirmation of this compound's molecular weight and provides fragmentation patterns that are crucial for structural elucidation and confirming the identity of the compound. LC-MS is also invaluable for identifying potential metabolites of this compound in biological studies by detecting compounds with related structures and molecular weights.

GC-MS (Gas Chromatography-Mass Spectrometry): Similar to GC, GC-MS is used for volatile and semi-volatile compounds. If this compound or its related substances are amenable to GC analysis (either directly or after derivatization), coupling GC with MS provides definitive identification based on retention time and characteristic mass spectra. This technique is highly sensitive and selective for identifying components within a complex mixture.

Studies on morpholine derivatives have utilized MS for structural elucidation and confirmation epa.gov.

Spectroscopic Techniques for Molecular Structure Elucidation and Vibrational Analysis

Spectroscopic techniques provide detailed information about the molecular structure and functional groups of a compound based on its interaction with electromagnetic radiation.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Complete Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the complete elucidation of the molecular structure of organic compounds. By analyzing the interaction of atomic nuclei (commonly 1H and 13C) with a strong magnetic field and radiofrequency pulses, NMR provides detailed information about the number and type of atoms in a molecule, their connectivity, and their local electronic environment. 1H NMR reveals the different types of protons and their coupling patterns, while 13C NMR provides information about the carbon skeleton. Analysis of 1D and 2D NMR spectra (such as COSY, HSQC, HMBC) allows for the assignment of all atoms in the molecule and confirmation of the proposed structure of this compound. NMR has been used in the characterization of morpholine derivatives epa.gov.

Infrared (IR) and Raman Spectroscopy for Vibrational Fingerprinting and Functional Group Analysis

Infrared (IR) and Raman spectroscopy are complementary vibrational spectroscopic techniques that provide information about the functional groups present in a molecule and can be used for identification and purity assessment.

IR Spectroscopy: IR spectroscopy measures the absorption of infrared radiation by the molecule, which causes specific bonds to vibrate at characteristic frequencies. The resulting IR spectrum is a unique fingerprint of the molecule, allowing for its identification by comparison with reference spectra. Specific peaks in the IR spectrum correspond to the stretching and bending vibrations of functional groups within this compound, such as carbonyl groups (C=O), N-H bonds (if present in the specific tautomer), C-H bonds, and C-O bonds within the morpholine ring. FT-IR analysis has been used for the characterization of synthesized morpholine derivatives uni.lu.

Raman Spectroscopy: Raman spectroscopy measures the inelastic scattering of light by the molecule, which is also related to molecular vibrations. Raman active modes often involve vibrations of non-polar bonds or symmetrical vibrations. While IR and Raman provide complementary information, some functional groups that are weak absorbers in IR may be strong scatterers in Raman, and vice versa. Raman spectroscopy has been mentioned in the context of Theophylline, a component of this compound's structure fishersci.cafishersci.fi. Both IR and Raman can be used for confirming the presence of specific functional groups and for assessing the purity of this compound by identifying characteristic peaks of the main compound and detecting signals from impurities.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Concentration Determination

Ultraviolet-Visible (UV-Vis) spectroscopy is a widely utilized technique for both the qualitative and quantitative analysis of compounds that absorb light in the UV and visible regions of the electromagnetic spectrum (approximately 200-800 nm). This absorption is a result of the excitation of electrons within the molecule from lower to higher energy levels, specifically involving π to π* and n to π* electronic transitions in molecules containing chromophores (functional groups that absorb UV or visible light). epa.govnih.gov

For this compound, the presence of conjugated systems or heteroatoms with lone pairs of electrons would render it amenable to UV-Vis spectroscopic analysis. A UV-Vis spectrum of this compound in a suitable solvent would display absorbance maxima at specific wavelengths, providing a unique spectral fingerprint that can aid in its identification. epa.gov

Quantification of this compound using UV-Vis spectroscopy relies on the Beer-Lambert Law, which states that the absorbance of a solution is directly proportional to the concentration of the analyte and the path length of the light beam through the solution. epa.gov By measuring the absorbance of a this compound solution at a selected wavelength (typically an absorbance maximum, λmax) and comparing it to a calibration curve prepared from solutions of known concentrations, the concentration of this compound in an unknown sample can be accurately determined. This method is particularly useful for routine analysis when the compound's spectral properties are known and there are no significant interfering substances with overlapping absorbance in the chosen wavelength range. epa.gov

Mass Spectrometry for Precise Molecular Weight Determination and Fragmentation Analysis

Mass Spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. This technique is invaluable for determining the molecular weight of a compound and gaining insights into its structure through the analysis of fragmentation patterns. For this compound, MS can provide crucial information regarding its molecular mass and confirm its identity.

In a typical MS experiment, the sample is first ionized, and the resulting ions are then separated based on their m/z ratio in a mass analyzer. A detector measures the abundance of each ion, producing a mass spectrum that plots ion abundance against m/z. Different ionization techniques, such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI), can be employed depending on the properties of this compound to generate charged molecules or adducts.

The molecular ion peak in the mass spectrum corresponds to the ionized molecule and provides its molecular weight. Analysis of the isotopic peaks surrounding the molecular ion peak can also help confirm the elemental composition, particularly when using high-resolution mass analyzers.

High-Resolution Mass Spectrometry (HRMS) for Elemental Composition Verification

High-Resolution Mass Spectrometry (HRMS) is an advanced MS technique that provides highly accurate mass measurements, typically with precision in the millidalton (mDa) range or even lower. This high level of accuracy allows for the determination of the exact mass of an ion, which can then be used to unequivocally determine its elemental composition.

For this compound, HRMS analysis of the molecular ion would yield an exact mass that can be matched to a unique elemental formula (e.g., CxHyNzOw). This is particularly important for confirming the empirical formula of a newly synthesized or isolated compound and differentiating it from other compounds with very similar nominal masses but different elemental compositions (isobars). HRMS provides a critical level of confidence in the molecular formula assignment, which is fundamental for structural characterization. While HRMS itself measures accurate mass, the elemental composition is derived from this accurate mass measurement, often with the aid of specialized software.

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Elucidation

Tandem Mass Spectrometry (MS/MS), also known as MS2, involves multiple stages of mass analysis. In a typical MS/MS experiment, a precursor ion (often the molecular ion or a selected fragment ion) is isolated in the first stage, then fragmented (e.g., through collision-induced dissociation, CID), and the resulting fragment ions are analyzed in the second stage.

For this compound, MS/MS provides valuable structural information by breaking down the molecule into smaller, characteristic fragments. The pattern of these fragment ions, known as the fragmentation pathway, is unique to the molecule's structure. By analyzing the m/z values of the fragment ions and their relative abundances, researchers can deduce the presence of specific functional groups and the connectivity of atoms within the this compound molecule. This is particularly useful for confirming proposed structures, identifying isomers, and locating sites of modification or substitution. Different fragmentation techniques and collision energies can be employed in MS/MS to generate varying degrees of fragmentation, providing complementary structural details.

By examining the fragmentation tree derived from MS/MS data, researchers can piece together the structural components of this compound. This detailed fragmentation analysis is essential for complete structural elucidation and confirmation, especially in complex research scenarios.

Intellectual Property Landscape and Patent Analysis Pertaining to Teomorfolin and Its Chemical Space

Global Patent Landscape Mapping and Trends for N-(7'-theophylline acetyl)morpholine and Related Structures

A global patent analysis for N-(7'-theophylline acetyl)morpholine and structurally related compounds indicates that while the foundational patents for theophylline (B1681296) have long expired, there is continued patent activity in the space of its derivatives. The majority of early patents for xanthine (B1682287) derivatives focused on their bronchodilator properties. However, recent decades have seen a strategic pivot towards other therapeutic areas.

Patenting activity for new chemical entities within the broader class of xanthines has seen a decline. Instead, the focus has shifted towards the development of novel derivatives and delivery systems. This trend is driven by the need to improve upon the known therapeutic profiles of established molecules like theophylline, addressing issues such as safety and efficacy. Innovations in sustained-release formulations, for example, have been a significant area of patenting to enhance the pharmacokinetic properties of theophylline-based drugs.

For morpholine-containing compounds, patenting activity is robust, particularly in the context of CNS disorders. The morpholine (B109124) moiety is recognized for its favorable physicochemical properties that can improve drug-like characteristics, including blood-brain barrier permeability. Consequently, the inclusion of a morpholine ring in novel CNS drug candidates is a recurring theme in recent patent literature.

The intersection of these two areas—theophylline derivatives and morpholine-containing compounds for CNS applications—defines the patent space for Teomorfolin. The global trend points towards the patenting of specific N-substituted theophylline derivatives, where the morpholine moiety is introduced to modulate the compound's activity and pharmacokinetic profile for potential neuroprotective or cerebrovascular benefits.

| Patent Trend Category | Description | Key Observations |

|---|---|---|

| Core Xanthine Patents | Patents covering the fundamental chemical structure of theophylline and related xanthines. | Majority have expired, leading to generic availability. |

| Formulation & Delivery | Patents focused on novel formulations, such as sustained-release tablets and nanoparticle-based systems. | A primary area of recent patenting activity for theophylline. |

| New Therapeutic Uses | Patents claiming the use of existing or modified xanthine derivatives for new medical indications. | Growing interest in CNS disorders and neurodegenerative diseases. |

| Morpholine Derivatives | Patents for compounds incorporating a morpholine ring to enhance pharmacological properties. | Significant activity in the development of drugs for CNS disorders. |

| Combination Therapies | Patents protecting the use of theophylline derivatives in combination with other active pharmaceutical ingredients. | A strategy to enhance therapeutic efficacy and extend patent life. |

Analysis of Patenting Strategies and Innovation Clusters in Theophylline-Morpholine Chemistry

The patenting strategies within the theophylline-morpholine chemical space are multifaceted, reflecting a mature yet evolving field of medicinal chemistry. A key strategy revolves around "evergreening," where incremental modifications to the theophylline scaffold are patented to extend market exclusivity. This includes the creation of new derivatives, such as N-7 substituted compounds like this compound, which may offer improved therapeutic profiles.

Innovation clusters in this domain are primarily centered on the development of compounds with neuroprotective properties. The rationale for combining theophylline and morpholine is rooted in their respective pharmacological activities. Theophylline is a known phosphodiesterase inhibitor and adenosine (B11128) receptor antagonist, mechanisms that have been implicated in neuroprotection. The morpholine moiety, on the other hand, is a versatile scaffold in medicinal chemistry, often incorporated to enhance potency and pharmacokinetic properties of CNS-active compounds.

Patenting strategies often involve broad Markush claims that cover a wide range of substituents on the theophylline and morpholine rings, aiming to protect a large chemical space around a lead compound. This approach is designed to create a "patent thicket" that can deter competitors from developing structurally similar compounds.

Another significant strategy is the pursuit of method-of-use patents. Even if the compound itself is not novel, a new and non-obvious therapeutic application can be patented. For theophylline-morpholine derivatives, this could involve claims for the treatment of specific cerebrovascular or neurodegenerative diseases.

| Patenting Strategy | Description | Implication for this compound |

|---|---|---|

| Evergreening/Derivative Creation | Modifying the core theophylline structure to create new patentable entities. | N-(7'-theophylline acetyl)morpholine is an example of this strategy. |

| Broad Markush Claims | Protecting a wide range of related chemical structures. | Creates a protective barrier around the core theophylline-morpholine scaffold. |

| Method-of-Use Patents | Claiming new therapeutic applications for known or novel compounds. | Could protect the use of this compound for specific CNS or cerebrovascular conditions. |

| Combination Therapy Patents | Patenting the use of a compound in conjunction with other drugs. | A potential avenue to enhance efficacy and secure intellectual property. |

| Formulation Patents | Protecting novel drug delivery systems to improve pharmacokinetics. | Could be applied to this compound to optimize its delivery to the brain. |

Implications of Intellectual Property for Future Research and Development Trajectories

The existing intellectual property landscape has significant implications for the future research and development of this compound and related compounds. A "freedom to operate" (FTO) analysis is crucial for any new entrant in this space to navigate the complex web of existing patents. Such an analysis would need to consider patents on the core chemical structure, synthetic methods, formulations, and therapeutic uses.

The dense patenting around theophylline derivatives and CNS-active morpholine compounds suggests that while there is still room for innovation, the path to market for new entities will require careful navigation of the IP landscape. Future research is likely to focus on areas where there is still "white space" in the patent literature. This could include the development of highly selective phosphodiesterase inhibitors or compounds with novel mechanisms of action for neuroprotection.

The trend towards patenting new therapeutic uses for existing compounds, a form of drug repurposing, also presents an opportunity. If this compound demonstrates efficacy in a novel indication not covered by existing patents, this could provide a viable route for commercialization.

Furthermore, the expiration of key patents for blockbuster drugs in related therapeutic areas may open up new avenues for the development of combination therapies involving theophylline-morpholine derivatives.

Technological Foresight Derived from Patent Analysis in Related Therapeutic Areas

A forward-looking analysis of patent data in related therapeutic areas, such as stroke and neurodegenerative diseases, offers insights into the potential future applications of compounds like this compound. There is a growing body of patent literature focused on neuroprotective agents that can mitigate the damage caused by ischemic events. The mechanisms of action of theophylline, particularly its role as a phosphodiesterase inhibitor, align with some of the therapeutic strategies being explored in these patents.

The patent landscape for stroke therapeutics indicates a move towards combination therapies that target multiple pathways involved in ischemic cell death. This suggests that a compound like this compound, which combines the properties of a xanthine derivative and a morpholine-containing scaffold, could be positioned as a multi-target agent.

Furthermore, patent trends in the broader field of neurotherapeutics highlight the increasing importance of biomarkers and personalized medicine. Future patents in the theophylline-morpholine space may include claims related to the use of specific biomarkers to identify patient populations most likely to respond to treatment.

The analysis of patent data also reveals emerging technologies in drug delivery to the CNS. Innovations in nanoparticle-based delivery systems and other strategies to cross the blood-brain barrier are frequently patented. The future development of this compound could leverage these technologies to enhance its therapeutic potential.

| Therapeutic Area | Key Patent Trends | Potential Application for this compound |

|---|---|---|

| Ischemic Stroke | Combination therapies, neuroprotective agents. | Potential as a multi-target agent for neuroprotection. |

| Neurodegenerative Diseases | Disease-modifying therapies, novel mechanisms of action. | Exploration of its potential in conditions like Alzheimer's or Parkinson's disease. |

| CNS Drug Delivery | Nanoparticle systems, blood-brain barrier penetration technologies. | Enhanced delivery to the brain to improve efficacy. |

| Personalized Medicine | Biomarker-guided therapies. | Identification of patient subgroups who would benefit most from treatment. |

Historical Context, Methodological Advancements, and Future Research Horizons for Teomorfolin

Historical Trajectory of Theophylline (B1681296) and Morpholine (B109124) Derivative Research Leading to Teomorfolin

The development of this compound is rooted in the extensive research conducted on theophylline and morpholine derivatives. Theophylline, a methylxanthine, has a long history of medicinal use, primarily for its bronchodilator and stimulant properties chemicalbook.comctdbase.orgchemicalbook.com. Its chemical structure, 1,3-dimethylxanthine, has served as a scaffold for synthesizing numerous derivatives aimed at modifying its pharmacological profile and reducing adverse effects chemicalbook.com. Morpholine, a six-membered heterocyclic compound containing both oxygen and nitrogen, is a versatile building block in medicinal chemistry, contributing to the synthesis of a wide range of therapeutic agents, including those with anticancer, antiviral, and antihyperlipidemic activities e3s-conferences.orgyok.gov.tr.

The synthesis of this compound, which incorporates a morpholine moiety linked to a theophylline acetyl group, likely emerged from efforts to explore novel compounds with potentially improved or distinct pharmacological properties compared to the parent compounds. Early research involving this compound, such as a study conducted in rats and published in 1988, focused on its effects on experimentally induced dyslipidemic conditions related to atherosclerotic disorders researchgate.netresearchgate.netnih.gov. This suggests that the historical trajectory leading to this compound involved investigating the therapeutic potential of combining structural elements known to have biological activity, with a specific interest in metabolic and cardiovascular effects.

Evolution of Research Methodologies and Techniques Applied to this compound Investigations

Investigations into this compound have employed methodologies aimed at evaluating its biological effects, particularly concerning lipid metabolism and hemorheological properties. The 1988 study in rats utilized in vivo models of acute and chronic hyperlipaemia to assess this compound's impact on serum cholesterol and triglyceride levels researchgate.netnih.gov. This involved inducing dyslipidemia experimentally and then administering this compound to observe its effects on these metabolic markers. The study also investigated its influence on serum alpha- and beta-lipoproteins and the beta/alpha ratio researchgate.netnih.gov.

Beyond lipid profiles, research techniques extended to evaluating this compound's effects on hemorheological parameters. The compound was studied for its in vitro and in vivo platelet anti-aggregant activity and its ability to increase erythrocyte flexibility nih.gov. The methodology for assessing platelet aggregation and erythrocyte flexibility likely involved standard techniques in hemorheology prevalent at the time, such as in vitro aggregation assays and methods to measure red blood cell deformability. The study also explored this compound's effect on prostacyclin biosynthesis, suggesting the use of biochemical assays to quantify this eicosanoid nih.gov.

While specific details on the evolution of techniques solely for this compound are limited in the provided search results, the broader field of methylxanthine and morpholine derivative research, as well as studies in atherosclerosis and hemorheology, have seen significant advancements. Modern analytical techniques such as high-performance liquid chromatography (HPLC), gas chromatography (GC), and mass spectrometry (MS) are commonly used for the identification, quantification, and metabolic profiling of such compounds nih.gov. Spectroscopic techniques like IR, 1H NMR, and 13C NMR are standard for structural elucidation yok.gov.trnih.gov. Future research on this compound would likely benefit from these advanced analytical and spectroscopic methods, alongside more sophisticated in vitro and in vivo models and potentially "-omics" technologies to gain deeper insights into its mechanisms of action.

Identification of Knowledge Gaps and Unexplored Research Avenues for this compound

Based on the available information, several knowledge gaps and unexplored research avenues for this compound can be identified. The primary research highlighted focuses on its effects on lipid metabolism and hemorheology in rats researchgate.netnih.gov. While these findings are promising in the context of atherosclerotic disorders, the scope of investigated biological activities appears limited.

A significant knowledge gap lies in understanding the detailed molecular mechanisms through which this compound exerts its observed effects. Although one study suggested inhibition of prostacyclin biosynthesis might explain its anti-aggregant activity, a comprehensive understanding of its interactions with specific enzymes, receptors, or signaling pathways is lacking nih.gov. Further research is needed to elucidate its precise targets and downstream effects at the cellular and molecular levels.

Another unexplored avenue is the investigation of this compound's potential in other preclinical domains suggested by the outline, such as viral infections. While morpholine derivatives have shown antiviral potential e3s-conferences.org, and some patents mention this compound in the context of viral diseases google.comgoogle.com, specific research detailing this compound's antiviral activity or mechanisms is not evident in the provided results.

Furthermore, the metabolic fate and pharmacokinetic properties of this compound in different species, including humans, remain largely unexplored in the provided context. Understanding its absorption, distribution, metabolism, and excretion would be crucial for assessing its therapeutic potential. The long-term effects and potential interactions with other biological systems beyond lipid metabolism and hemorheology also represent significant knowledge gaps.

Synergistic Research Opportunities and Translational Potential in Related Preclinical Domains (e.g., Atherosclerosis, Viral Infections)

This compound's demonstrated effects on dyslipidemia and hemorheological parameters in rats suggest synergistic research opportunities and translational potential, particularly in the preclinical domain of atherosclerosis researchgate.netnih.gov. Atherosclerosis is a complex disease involving lipid accumulation, inflammation, and changes in blood rheology nih.govnih.gov. This compound's ability to normalize cholesterol and triglyceride levels, improve the beta/alpha lipoprotein ratio, exhibit anti-aggregant activity, and increase erythrocyte flexibility directly addresses several key factors implicated in atherosclerosis development and progression researchgate.netnih.gov.

Future research could explore the effects of this compound in more complex animal models of atherosclerosis that mimic the human condition more closely. Investigating its impact on plaque formation, stability, and regression would be crucial. Synergistic research could involve combining this compound with other therapeutic strategies for atherosclerosis, such as statins or anti-inflammatory agents, to assess potential additive or synergistic benefits.

In the domain of viral infections, the mention of this compound in patents related to the treatment of viral diseases, including hepatitis google.comgoogle.com, suggests a potential, albeit unexplored, area for research. Given that some morpholine derivatives possess antiviral activity e3s-conferences.org, investigating this compound's effects against specific viruses in preclinical models could reveal new therapeutic applications. This could involve in vitro antiviral assays against relevant viruses and subsequent in vivo studies in animal models of viral infection. Synergistic opportunities exist in exploring combinations of this compound with known antiviral agents.

The translational potential of this compound in these domains would depend on further preclinical studies confirming its efficacy and safety, followed by clinical trials. The initial findings in rats provide a basis for further investigation into its potential as a therapeutic agent for conditions related to dyslipidemia, altered blood rheology, and potentially viral infections.

Q & A

Q. How can researchers ensure compliance with journal-specific formatting and reproducibility requirements when publishing this compound studies?

- Methodological Answer : Follow structured abstract guidelines (e.g., background, methods, results, conclusions) and IUPAC naming conventions. Deposit spectral data (NMR, IR) in supplementary materials. Use tools like STROBE (Strengthening the Reporting of Observational Studies) or ARRIVE (Animal Research: Reporting of In Vivo Experiments) checklists .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.